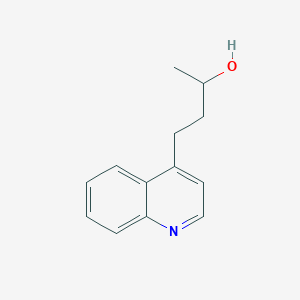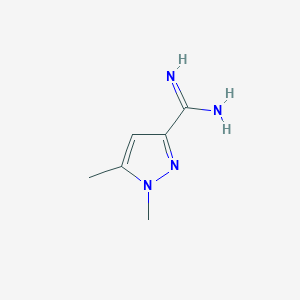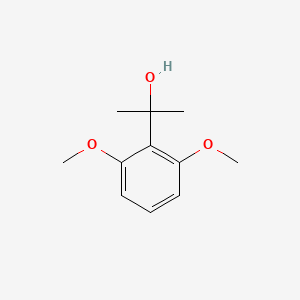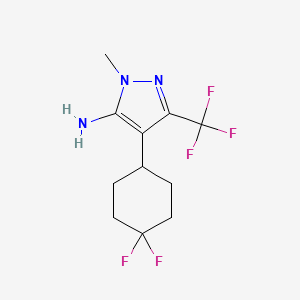
Methyl 6-(azetidin-3-yl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(azetidin-3-yl)pyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with an azetidine group at the 6-position and a carboxylate ester group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(azetidin-3-yl)pyridine-3-carboxylate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of the Azetidine Group: The azetidine group can be introduced via nucleophilic substitution reactions. For example, a halogenated pyridine derivative can react with azetidine under basic conditions to form the desired product.
Esterification: The carboxylic acid group at the 3-position of the pyridine ring can be esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of methyl 6-(azetidin-3-yl)pyridine-3-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are selected to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-(azetidin-3-yl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or reduce the pyridine ring to a piperidine ring.
Substitution: The azetidine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or piperidine derivatives.
Aplicaciones Científicas De Investigación
Methyl 6-(azetidin-3-yl)pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and infections.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound is used in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of methyl 6-(azetidin-3-yl)pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine group may enhance binding affinity and specificity, while the pyridine ring can participate in π-π interactions with aromatic residues in the target protein. The ester group may undergo hydrolysis to release the active carboxylic acid form, which can further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 6-(pyrrolidin-3-yl)pyridine-3-carboxylate: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
Methyl 6-(piperidin-3-yl)pyridine-3-carboxylate: Contains a piperidine ring, offering different steric and electronic properties.
Methyl 6-(azetidin-3-yl)nicotinate: Similar structure but with a nicotinic acid ester instead of a pyridine carboxylate.
Uniqueness
Methyl 6-(azetidin-3-yl)pyridine-3-carboxylate is unique due to the presence of the azetidine ring, which imparts distinct steric and electronic characteristics. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H12N2O2 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
methyl 6-(azetidin-3-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H12N2O2/c1-14-10(13)7-2-3-9(12-6-7)8-4-11-5-8/h2-3,6,8,11H,4-5H2,1H3 |
Clave InChI |
GATWQYOLHUAWAG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN=C(C=C1)C2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-Fluoro-2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B15319718.png)
![O-[(2-Methoxy-5-nitro-phenyl)methyl]hydroxylamine](/img/structure/B15319724.png)
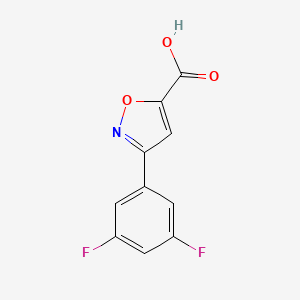
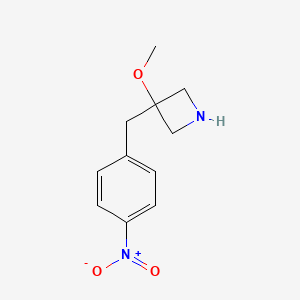
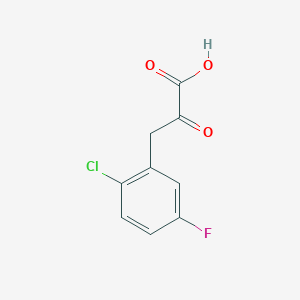
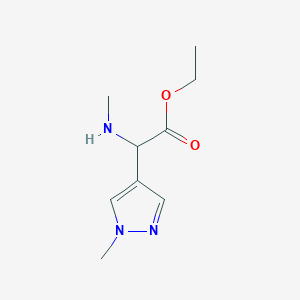
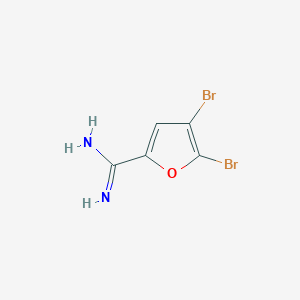
![rac-[(1R,2R)-2-(5-methylfuran-2-yl)cyclopropyl]methanamine,trans](/img/structure/B15319754.png)
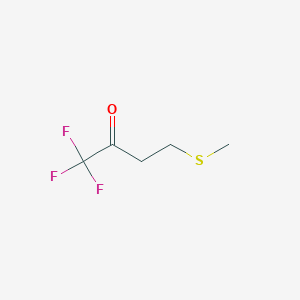
![8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B15319779.png)
